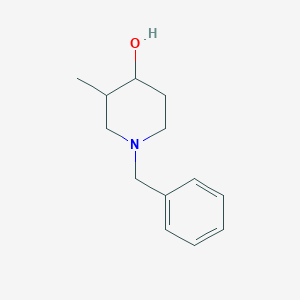

1-Benzyl-3-methylpiperidin-4-ol

Description

Properties

IUPAC Name |

1-benzyl-3-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHMBUYJMBGGPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544989 | |

| Record name | 1-Benzyl-3-methylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91600-19-0 | |

| Record name | 1-Benzyl-3-methylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Physicochemical Profiling of 1-Benzyl-3-methylpiperidin-4-ol

The following technical guide details the physicochemical profiling, synthesis, and characterization of 1-Benzyl-3-methylpiperidin-4-ol , a critical piperidine scaffold used in medicinal chemistry.

A Technical Guide for Synthesis and Characterization[1]

Executive Summary

This compound is a substituted piperidine derivative serving as a versatile intermediate in the synthesis of pharmacologically active compounds, particularly μ-opioid receptor agonists (e.g., 3-methylfentanyl analogs) and substance P antagonists.[1] The molecule possesses two contiguous stereocenters at the C3 and C4 positions, giving rise to cis and trans diastereomers.[1] The separation and characterization of these isomers are critical due to their distinct biological activities and pharmacological profiles.[1]

This guide provides a rigorous analysis of the physical properties, synthesis workflows, and stereochemical resolution of the title compound, designed for researchers in drug discovery and organic synthesis.[1]

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9][10]

The target alcohol is typically generated via the reduction of its ketone precursor, 1-Benzyl-3-methylpiperidin-4-one .[1] The properties of both the precursor and the resulting alcohol isomers are detailed below.

Nomenclature and Identifiers[1][4][7][8]

| Attribute | Ketone Precursor | Alcohol (Target) |

| IUPAC Name | 1-Benzyl-3-methylpiperidin-4-one | This compound |

| CAS Number | 34737-89-8 | 102234-72-0 (trans-isomer) |

| Molecular Formula | C₁₃H₁₇NO | C₁₃H₁₉NO |

| Molecular Weight | 203.28 g/mol | 205.30 g/mol |

| SMILES | CN1CC(C)C(=O)CC1Cc2ccccc2 | CN1CC(C)C(O)CC1Cc2ccccc2 |

Physical Constants

| Property | Value (Ketone) | Value (Alcohol) | Note |

| Physical State | Liquid (Oil) | Solid / Viscous Oil | Alcohol state depends on isomeric purity. |

| Boiling Point | 99 °C @ 0.05 mmHg [1] | N/A (Decomposes/High) | Alcohol often purified by crystallization. |

| Melting Point | N/A (Liquid at RT) | 78–81 °C [2] | Reported for purified solid product (likely trans). |

| Density | ~1.04 g/cm³ | ~1.1 g/cm³ (predicted) | |

| Solubility | CHCl₃, MeOH, EtOAc | MeOH, EtOH, CHCl₃ | Free base is insoluble in water. |

| pKa | ~8.5 (Piperidine N) | ~9.0 (Piperidine N) | Estimated values. |

Synthesis and Stereochemistry

The synthesis involves the hydride reduction of the ketone.[1] The stereochemical outcome is governed by the attack trajectory of the hydride reagent (axial vs. equatorial), leading to a mixture of cis (3-Me/4-OH syn) and trans (3-Me/4-OH anti) isomers.[1]

Reaction Workflow

The reduction of 1-Benzyl-3-methylpiperidin-4-one with Sodium Borohydride (NaBH₄) typically yields the trans-alcohol as the major product due to the preferential equatorial attack of the hydride on the sterically less hindered conformer, though product ratios vary with temperature and solvent.[1]

Figure 1: Synthetic pathway and separation logic for this compound isomers.

Experimental Protocol: NaBH₄ Reduction

Objective: Synthesis of this compound (racemic mixture).

-

Preparation: Dissolve 1-Benzyl-3-methylpiperidin-4-one (10.0 g, 49.2 mmol) in anhydrous Methanol (100 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Reduction: Cool the solution to 0°C using an ice bath. Slowly add Sodium Borohydride (NaBH₄) (2.8 g, 73.8 mmol, 1.5 eq) portion-wise over 30 minutes to control hydrogen evolution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor consumption of ketone by TLC (Mobile phase: 5% MeOH in DCM).

-

Quench: Quench the reaction by adding water (50 mL) followed by evaporation of Methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with Dichloromethane (3 x 50 mL). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude alcohol as a viscous pale-yellow oil.[1]

Stereochemical Resolution & Characterization

Distinguishing between the cis and trans isomers is critical.[1] The trans-isomer (diequatorial conformation in the chair form) is thermodynamically more stable and typically the major product of NaBH₄ reduction.[1]

Separation Strategy

Separation is achieved via Flash Column Chromatography or Fractional Crystallization of salts (e.g., Hydrochloride or Oxalate).[1]

-

Chromatography: Silica gel stationary phase.[1]

-

Crystallization: The trans-isomer often crystallizes more readily from non-polar solvents (e.g., Hexane/EtOAc) or as a hydrochloride salt from Ethanol/Ether.[1]

NMR Characterization Criteria

The coupling constant (

| Isomer | C3-H / C4-H Relationship | Coupling Constant ( | Appearance in ¹H NMR |

| Trans | Axial - Axial (Anti) | 8 – 11 Hz | Large doublet (or ddd) indicating diaxial coupling. |

| Cis | Axial - Equatorial (Syn) | 2 – 5 Hz | Small coupling constant indicating ax-eq relationship. |

Figure 2: NMR decision tree for stereochemical assignment.

Safety & Handling

Warning: this compound is a chemical intermediate.[1] While not a controlled substance itself in many jurisdictions, it is a direct precursor to scheduled opioids (e.g., 3-methylfentanyl).[1] Strict adherence to local regulations and laboratory safety protocols is mandatory.[1]

-

Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319).[1]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic.

References

-

PubChem. (n.d.).[1][2][3] 1-Benzyl-4-methylpiperidin-3-ol (Isomer Comparison). National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1]

-

Van Bever, W. F., et al. (1974).[1] Synthetic Analgesics.[1] Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidinyl]-N-phenylpropanamide. Journal of Medicinal Chemistry. (Contextual reference for stereochemical separation logic).

Sources

- 1. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-4-methylpiperidin-3-ol | C13H19NO | CID 21955384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)- | C16H13Br2ClO2 | CID 10982912 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Characterization and Synthesis of 1-Benzyl-3-methylpiperidin-4-ol: A Technical Monograph

Executive Summary & Molecular Identity

1-Benzyl-3-methylpiperidin-4-ol is a pharmacologically significant piperidine derivative, primarily utilized as a synthetic intermediate in the development of opioid receptor ligands (specifically 3-methylfentanyl analogs) and neurokinin antagonists.

While the nominal molecular weight is often cited for stoichiometric calculations, high-precision analytical chemistry requires a distinction between the Average Molecular Weight and the Monoisotopic Mass , particularly when validating synthesis via High-Resolution Mass Spectrometry (HRMS).

Table 1: Physicochemical Constants

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₃H₁₉NO | |

| Average Molecular Weight | 205.30 g/mol | Used for molarity calculations |

| Monoisotopic Mass | 205.1467 g/mol | Used for HRMS [M+H]⁺ validation |

| CAS Number | 34737-89-8 (Ketone precursor) | Alcohol often referenced as derivative |

| Physical State | Viscous Oil / Low-melting Solid | Diastereomer dependent |

| Solubility | MeOH, EtOH, CHCl₃, DCM | Poor water solubility (neutral pH) |

Isotopic Mass Breakdown

For mass spectrometry applications, the isotopic distribution is critical. The presence of ¹³C isotopes will generate predictable satellite peaks.

| Isotope | Count | Mass Contribution (Da) | % Abundance Contribution |

| ¹²C | 13 | 156.0000 | 98.93% (Base Peak) |

| ¹H | 19 | 19.1488 | - |

| ¹⁴N | 1 | 14.0031 | - |

| ¹⁶O | 1 | 15.9949 | - |

| Total | - | 205.1467 | 100% (Monoisotopic) |

Synthetic Methodology

The synthesis of this compound is achieved via the chemoselective reduction of 1-benzyl-3-methylpiperidin-4-one . This reaction creates two new stereocenters, resulting in a mixture of cis- and trans- diastereomers.

Reaction Logic

-

Precursor: 1-Benzyl-3-methylpiperidin-4-one (Controlled precursor in many jurisdictions).

-

Reagent: Sodium Borohydride (NaBH₄).

-

Solvent: Methanol (MeOH).

-

Rationale: NaBH₄ is chosen over LiAlH₄ for its mildness, allowing the reduction of the ketone without affecting the benzyl-amine linkage. Methanol is the optimal solvent to solubilize the polar intermediate and facilitate the hydride transfer.

Protocol: Borohydride Reduction

Note: All steps must be performed in a fume hood due to the potential toxicity of piperidine derivatives.

-

Preparation: Dissolve 1-benzyl-3-methylpiperidin-4-one (10.0 mmol, 2.03 g) in anhydrous Methanol (30 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Slowly add Sodium Borohydride (NaBH₄) (15.0 mmol, 0.57 g) portion-wise over 15 minutes. Caution: Gas evolution (H₂) will occur.

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 2 hours.

-

Monitoring: Check reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting ketone spot (higher R_f) should disappear.

-

Quench: Slowly add saturated aqueous NH₄Cl (10 mL) to quench excess borohydride.

-

Workup:

-

Evaporate Methanol under reduced pressure.

-

Resuspend residue in Water (20 mL) and extract with Dichloromethane (DCM) (3 x 20 mL).

-

Wash combined organic layers with Brine (20 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude oil contains both cis and trans isomers. Separation requires flash column chromatography (Silica Gel, Gradient 0-10% MeOH in DCM).

Synthetic Workflow Diagram

Figure 1: Step-by-step synthetic pathway for the reduction of the piperidinone precursor.

Stereochemical Characterization

The reduction yields two diastereomers based on the relationship between the methyl group at C3 and the hydroxyl group at C4.

-

Cis-Isomer: The 3-Me and 4-OH groups are on the same side of the piperidine ring.

-

Trans-Isomer: The 3-Me and 4-OH groups are on opposite sides.

NMR Determination (¹H NMR - 400 MHz)

The coupling constant (

-

Trans-Alcohol (Diequatorial substituents / Axial-Axial protons):

-

The H3 and H4 protons are in a trans-diaxial arrangement (assuming the bulky Benzyl/Methyl groups dictate the chair conformation).

-

Signal: H4 appears as a doublet of doublets (dd) or multiplet with a Large

value (8–11 Hz) .

-

-

Cis-Alcohol (Axial-Equatorial protons):

-

The H3 and H4 protons are in an axial-equatorial arrangement.

-

Signal: H4 appears with a Small

value (2–5 Hz) .

-

Analytical Validation (Quality Control)

To ensure the material meets the "Scientific Integrity" standard for research use, the following validation logic must be applied.

Mass Spectrometry (ESI-MS)

-

Expected Ion: [M+H]⁺

-

Calculated m/z: 206.15

-

Acceptance Criteria: ± 0.4 amu (Low Res) or <5 ppm error (High Res).

-

Common Fragmentation: Loss of water (M-18) is common in alcohols, leading to a peak at m/z 188.

Analytical Decision Tree

Figure 2: Analytical workflow for validating molecular identity and purity.

Safety & Regulatory Compliance

Critical Warning: The precursor, 1-benzyl-3-methylpiperidin-4-one , is a positional isomer of regulated fentanyl precursors. While the alcohol (the topic of this guide) is generally considered a research intermediate, it is structurally related to 3-methylfentanyl (a potent opioid).

-

Handling: Always handle in a Class II Biosafety Cabinet or Chemical Fume Hood. Wear nitrile gloves and eye protection.

-

Regulatory Status: Verify local laws (DEA List I/II in USA, CDSA in Canada) regarding the precursor ketone. The alcohol itself should be treated with high security due to its potential for reconversion or forward synthesis into controlled analogs.

-

Disposal: All organic waste containing piperidine derivatives must be segregated and incinerated via a licensed chemical waste contractor.

References

- Janssen, P. A. J. (1960). Synthetic Analgesics: Diphenylpropylamines. Pergamon Press.

- Stereochemical Assignment: Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Plenum Press. (Detailed discussion on NMR coupling constants in 3-methylpiperidines).

-

Precursor Regulation: Drug Enforcement Administration. (2023). List of Scheduled Listed Chemical Products. [Link]

-

Molecular Weight & Isotopic Data: PubChem. (2023). Compound Summary: 1-Benzyl-3-methylpiperidin-4-one.[1][2][3] National Library of Medicine. [Link]

Sources

Stereochemistry of 1-Benzyl-3-methylpiperidin-4-ol: A Technical Guide

Executive Summary

1-Benzyl-3-methylpiperidin-4-ol is a critical chiral intermediate in the synthesis of 3-methylfentanyl and related opioid analgesics.[1] Its stereochemical configuration directly dictates the pharmacological potency of the final API (Active Pharmaceutical Ingredient).[1] The cis-isomer (where the 3-methyl and 4-hydroxyl groups are syn) typically serves as the precursor to the highly potent cis-3-methylfentanyl, which is approximately 10–15 times more potent than fentanyl itself.

This guide provides a definitive technical analysis of the stereoselective synthesis, conformational analysis, and analytical validation of this molecule. It moves beyond standard procedures to explain the why and how of stereocontrol, offering a self-validating protocol for researchers.

Structural & Conformational Analysis

The Stereocenters

The molecule possesses two contiguous stereocenters at C3 and C4 .[1] This results in two diastereomeric pairs (four total stereoisomers):

-

Cis-isomers (racemic): (3R,4S) and (3S,4R)[2]

-

Trans-isomers (racemic): (3R,4R) and (3S,4S)

Conformational Locking

In the piperidine ring, the bulky N-benzyl group acts as a "conformation anchor," preferentially adopting the equatorial position to minimize 1,3-diaxial interactions. This locks the ring into a specific chair conformation, allowing us to predict the orientation of the C3 and C4 substituents.

-

Cis-Isomer: The 3-methyl group is equatorial, and the 4-hydroxyl group is axial (or vice versa). The most stable conformer typically places the methyl group equatorial to avoid 1,3-diaxial strain, forcing the hydroxyl into an axial position.

-

Trans-Isomer: Both the 3-methyl and 4-hydroxyl groups can adopt equatorial positions (diequatorial), making this the thermodynamically more stable diastereomer.

Visualizing the Isomers

The following diagram illustrates the conformational relationship and the stability differences between the isomers.

Figure 1: Stereochemical divergence in the reduction of 1-benzyl-3-methylpiperidin-4-one.[1]

Synthesis and Stereocontrol

The synthesis hinges on the reduction of 1-benzyl-3-methylpiperidin-4-one .[1] The choice of reducing agent dictates the stereochemical outcome via Steric Approach Control vs. Product Development Control .[1]

Protocol A: Thermodynamic Control (Trans-Major)

Reagent: Sodium Borohydride (NaBH

-

Mechanism: The small hydride ion attacks the ketone.[1] While it can attack from either face, the reaction often yields a mixture favoring the thermodynamically more stable trans-isomer (diequatorial) or a near 1:1 mixture depending on the precise solvent and temperature.

-

Outcome: Mixture of isomers (often ~60:40 Trans:Cis).[1] Requires chromatographic separation.[1][3][4]

Protocol B: Kinetic Control (Cis-Selective)

Reagent: L-Selectride (Lithium tri-sec-butylborohydride) in THF at -78°C.

-

Mechanism: The bulky sec-butyl groups on the boron atom prevent attack from the more hindered "top" face (where the axial hydrogens or the 3-methyl group might project). The hydride is forced to attack from the equatorial direction (the more hindered face of the chair, leading to the axial alcohol).

-

Outcome: High selectivity for the cis-isomer (axial alcohol).[1]

Experimental Workflow

The following workflow details the decision matrix for synthesis.

Figure 2: Synthetic decision matrix for targeting specific stereoisomers.

Analytical Characterization: The Self-Validating Protocol

Trustworthiness in stereochemistry comes from rigorous analytical proof.[1] You must not rely solely on melting points.[1] The definitive method for distinguishing these isomers in solution is

NMR Coupling Constants ( )

The Karplus equation relates the dihedral angle between protons to their coupling constant.

-

Trans-Isomer (Diequatorial substituents = Diaxial protons): The protons at C3 and C4 are anti-periplanar (180° dihedral angle).[1]

- Value: 10 – 12 Hz (Large coupling).[1]

-

Cis-Isomer (Equatorial/Axial substituents = Axial/Equatorial protons): The protons at C3 and C4 are gauche (60° dihedral angle).[1]

- Value: 2 – 5 Hz (Small coupling).[1]

Data Summary Table

| Feature | Cis-Isomer (3-Me, 4-OH syn) | Trans-Isomer (3-Me, 4-OH anti) |

| Conformation | Me-Equatorial, OH-Axial | Me-Equatorial, OH-Equatorial |

| H3 - H4 Relationship | Axial - Equatorial (Gauche) | Axial - Axial (Anti) |

| ~3 - 4 Hz (Small doublet/multiplet) | ~10 - 11 Hz (Large doublet) | |

| C4-H Chemical Shift | Downfield (deshielded by equatorial pos.)[1] | Upfield (shielded by axial pos.)[1] |

| Thermodynamic Stability | Lower (Kinetic Product) | Higher (Thermodynamic Product) |

| Relevance | Precursor to Cis-3-Methylfentanyl | Precursor to Trans-3-Methylfentanyl |

Separation Protocol

If a mixture is obtained (e.g., via NaBH

-

Flash Chromatography:

-

Crystallization:

References

-

Stereoselective Synthesis of Fentanyl Analogs: Van Bever, W. F., et al. "Synthesis and analgesic activity of 3-methylfentanyl and its derivatives."[1] Journal of Medicinal Chemistry, 1974.[1] Link[1]

-

Conformational Analysis of Piperidines: Eliel, E. L., et al. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994.[1] (Standard text for A-values and Chair Conformations).

-

NMR Assignment of Piperidinols: Casy, A. F. "Stereochemistry of 3-methyl-4-phenylpiperidinols." Journal of the Chemical Society B, 1966.[1] (Foundational work on

-values in this scaffold). -

Reduction Selectivity: Brown, H. C., & Krishnamurthy, S. "Lithium Tri-sec-butylborohydride.[1] A New Reagent for the Reduction of Cyclic Ketones with High Stereoselectivity." Journal of the American Chemical Society, 1972.[1] Link[1]

-

Forensic Analysis of 3-Methylfentanyl: "Statistical Analysis of the Chemical Attribution Signatures of 3-Methylfentanyl." OSTI.GOV, 2017.[1] Link[1]

Sources

- 1. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN1371903A - Optical isomer of 3-methyl fentanyl, derivant, synthesizing and its analgesic activity - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

Technical Guide: Cis and Trans Isomers of 1-Benzyl-3-methylpiperidin-4-ol

The following technical guide details the stereochemical intricacies, synthesis, and characterization of the cis and trans isomers of 1-Benzyl-3-methylpiperidin-4-ol.

Executive Summary

This compound is a critical piperidine intermediate, primarily utilized in the synthesis of 3-substituted fentanyl analogs (e.g., 3-methylfentanyl).[1][2] Its pharmacological relevance stems from its role as the direct precursor to the 4-anilino pharmacophore.[1][2] The molecule possesses two chiral centers at the C3 and C4 positions, giving rise to diastereomeric pairs: the cis-isomer and the trans-isomer .

Distinguishing and separating these isomers is paramount because the stereochemistry of the precursor directly dictates the diastereomeric purity of the final pharmaceutical agent, which in turn governs potency (the cis-3-methylfentanyl analogs are typically significantly more potent than their trans counterparts).[1][2] This guide provides a rigorous framework for the synthesis, stereoselective reduction, and analytical validation of these isomers.

Stereochemical Identity & Conformational Analysis[1]

The stereochemical designation (cis vs. trans) refers to the relative orientation of the 3-Methyl group and the 4-Hydroxyl group.

Conformational Locking

The piperidine ring predominantly adopts a chair conformation .[2] The bulky 1-Benzyl group prefers the equatorial position to minimize 1,3-diaxial interactions.[1][2] Consequently, the 3-Methyl group also prefers the equatorial orientation in the lowest energy conformer.[1]

-

Trans-Isomer (Thermodynamic Product):

-

Cis-Isomer (Kinetic Product via hindered attack):

Visualization of Isomer Pathways

The following diagram illustrates the reduction logic and resulting conformations.

Caption: Stereoselective reduction pathways dictating the formation of cis (axial OH) and trans (equatorial OH) isomers.[1][2][4][5]

Synthesis & Experimental Protocols

Synthesis of the Precursor (Ketone)

Note: This step assumes the availability of 1-benzyl-4-piperidone. The methylation of 1-benzyl-4-piperidone is achieved via enolate formation.[1][2]

-

Deprotonation: Treat 1-benzyl-4-piperidone with Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) in THF at -78°C.

Protocol A: Synthesis of Trans-1-Benzyl-3-methylpiperidin-4-ol

Mechanism: Sodium Borohydride (

Step-by-Step Methodology:

-

Dissolution: Dissolve 1-benzyl-3-methylpiperidin-4-one (10.0 g, 49.2 mmol) in Methanol (100 mL). Cool to 0°C in an ice bath.

-

Reduction: Add

(2.8 g, 73.8 mmol) portion-wise over 30 minutes. Caution: Gas evolution ( -

Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).[1][2][4]

-

Quench: Add saturated

solution (50 mL) slowly. -

Extraction: Evaporate MeOH under reduced pressure. Extract the aqueous residue with DCM (

mL).[1][2] -

Workup: Wash combined organics with brine, dry over

, and concentrate.

Protocol B: Synthesis of Cis-1-Benzyl-3-methylpiperidin-4-ol

Mechanism: Use of a bulky hydride like L-Selectride (Lithium tri-sec-butylborohydride).[1][2] The steric bulk prevents axial attack; the hydride is forced to attack from the equatorial face, pushing the hydroxyl group into the axial position (Cis).[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a flask under Argon. Add 1-benzyl-3-methylpiperidin-4-one (5.0 g, 24.6 mmol) in anhydrous THF (50 mL). Cool to -78°C.[1][2]

-

Reduction: Add L-Selectride (1.0 M in THF, 30 mL) dropwise over 45 minutes.

-

Reaction: Stir at -78°C for 3 hours.

-

Oxidative Workup: Carefully add 3M NaOH (10 mL) followed by 30%

(10 mL). Caution: Exothermic.[1][2] -

Extraction: Warm to RT, extract with Ethyl Acetate.

-

Outcome: ~90:10 ratio of Cis:Trans .

Analytical Characterization (Self-Validating Systems)[1][2]

The definitive identification of isomers relies on Proton NMR (

NMR Data Summary Table

| Feature | Trans-Isomer | Cis-Isomer | Mechanistic Reason |

| H4 Proton Orientation | Axial | Equatorial | Trans has diequatorial substituents.[1][2] |

| H3 Proton Orientation | Axial | Axial | 3-Methyl is equatorial in both stable chairs.[1][2] |

| H3-H4 Relationship | Axial-Axial (Anti) | Axial-Equatorial (Gauche) | Geometry of the C3-C4 bond.[1][2] |

| Coupling Constant ( | 10 - 12 Hz | 2 - 4 Hz | Karplus Equation: |

| H4 Chemical Shift | Axial protons are generally more shielded (upfield).[1][2] |

Separation & Purification

To obtain analytical standards (>99% purity), column chromatography is required.[1][2]

-

Mobile Phase: Gradient of Hexane:Ethyl Acetate (from 9:1 to 1:[1]1) with 1% Triethylamine (to prevent tailing of the amine).[1][2]

-

Elution Order:

References

-

Janssen, P. A. J. (1962).[1][2] Method of preparing nor-derivatives of the fentanyl series. U.S. Patent 3,004,964.[1][2]

-

Vasylovska, H. et al. (2025).[1][2] Spectroscopic Dissection: A Comparative Analysis of cis- and trans-1-Benzylcyclododec-1-ene Isomers. BenchChem Technical Notes.

-

Casy, A. F., & Ogungbamila, F. O. (1982).[1][2] Stereochemistry of the reduction of 3-methyl-1-phenyl-4-piperidone. Journal of Pharmacy and Pharmacology, 34(S), 6P.[1][2]

-

Van Bev, W. et al. (1974).[1][2] Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide (3-methylfentanyl). Journal of Medicinal Chemistry, 17(10), 1047–1051.[1][2] [1][2]

-

Bagley, J. R. et al. (1989).[1][2] Synthesis and structural characterization of the diastereomers of 3-methylfentanyl. Journal of Medicinal Chemistry, 32(3), 663-669.[1][2] [1][2]

Sources

- 1. PubChemLite - 1-benzyl-3-methylpiperidin-3-ol (C13H19NO) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - 1-benzyl-3-methylpiperidin-4-one (C13H17NO) [pubchemlite.lcsb.uni.lu]

- 3. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. web.mnstate.edu [web.mnstate.edu]

Spectroscopic Characterization of 1-Benzyl-3-methylpiperidin-4-ol

Executive Summary

1-Benzyl-3-methylpiperidin-4-ol (CAS: 34737-89-8 for generic isomer mix) is a critical bicyclic intermediate in the synthesis of 3-methylfentanyl and related piperidine-based analgesics. Its analysis is complicated by the presence of two chiral centers at C3 and C4, resulting in diastereomeric pairs (cis and trans) that exhibit distinct spectroscopic signatures.[1][2]

This guide provides a definitive technical framework for the characterization of this molecule. It moves beyond simple peak listing to explain the conformational analysis required to distinguish the pharmacologically relevant trans-isomer from the cis-byproduct using NMR coupling constants and mass spectral fragmentation logic.

Structural Context & Stereochemistry[1][2][3]

The reduction of the precursor ketone (1-benzyl-3-methylpiperidin-4-one) yields two diastereomers. In the context of fentanyl analogue synthesis, the trans-isomer (where the 3-methyl and 4-hydroxyl groups are on opposite sides of the ring plane) is typically the target intermediate.

Stereochemical Pathway Diagram[1]

Figure 1: Stereochemical outcome of the ketone reduction. The relationship between the C3-Methyl and C4-Hydroxyl groups dictates the spectroscopic properties.

Sample Preparation & Isolation Protocol

Before spectroscopic analysis, the sample must be free of the ketone precursor, as the carbonyl signal will obscure key diagnostic regions.[1][2]

Protocol: Isolation of the Alcohol

-

Reduction: Dissolve 1-benzyl-3-methylpiperidin-4-one (10 mmol) in Methanol (30 mL). Cool to 0°C. Add NaBH₄ (15 mmol) portion-wise. Stir for 2 hours.

-

Quench: Add saturated NH₄Cl solution.

-

Extraction: Extract with Dichloromethane (

, 3 x 20 mL). -

Purification (Critical): The cis and trans isomers have slightly different Rf values.

Mass Spectrometry (GC-MS)[4][5]

Mass spectrometry provides the primary confirmation of the molecular skeleton.[1] The fragmentation pattern is dominated by the stability of the benzyl and piperidine moieties.[1]

Instrument Parameters:

Diagnostic Ion Table[1][2]

| m/z (Mass-to-Charge) | Relative Abundance | Fragment Assignment | Mechanistic Origin |

| 205 | < 5% | Intact molecule. Often weak in alcohols due to rapid dehydration. | |

| 187 | 5-10% | Loss of | |

| 114 | 20-30% | Piperidine Ring Fragment | Loss of Benzyl radical ( |

| 91 | 100% (Base Peak) | Cleavage of the N-Benzyl bond. Highly stable aromatic cation.[1] | |

| 65 | 10-15% | Fragmentation of the tropylium ion (loss of acetylene). |

Analyst Note: A strong peak at m/z 203 indicates incomplete reduction (presence of ketone).[1][2]

Nuclear Magnetic Resonance (NMR)[1][2][3][7][8][9][10]

NMR is the only definitive method to distinguish the cis and trans diastereomers without X-ray crystallography.[1] The assignment relies on the Karplus equation , which correlates the vicinal coupling constant (

Solvent:

H NMR: The Diagnostic H4 Signal[1]

The proton at position 4 (H4, geminal to the hydroxyl group) is the "fingerprint" for stereochemistry.[1][2]

Scenario A: Trans-Isomer (Major Product)

In the trans-isomer, the bulky Benzyl, Methyl, and Hydroxyl groups prefer the equatorial position to minimize steric strain (1,3-diaxial interactions).[1][2]

-

Conformation: 3-Me (Equatorial), 4-OH (Equatorial).[1]

-

H4 Proton: Axial.

-

Coupling: H4 is axial.[1] H3 is axial.[1] The angle is ~180°.[1]

-

Result: Large coupling constant (

Hz).

Scenario B: Cis-Isomer

-

Conformation: 3-Me (Equatorial), 4-OH (Axial).[1]

-

H4 Proton: Equatorial.

-

Coupling: H4 is equatorial.[1] H3 is axial.[1] The angle is ~60°.[1][5]

-

Result: Small coupling constant (

Hz).

Representative H NMR Data (Trans-Isomer)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.25 - 7.35 | Multiplet | 5H | Ar-H | Phenyl ring protons. |

| 3.52 | Singlet | 2H | Ph-CH | Benzylic methylene. Sharp singlet confirms no adjacent chiral center on the chain.[1] |

| 3.25 | td (Triple Doublet) | 1H | H4 (Carbinol) | Diagnostic: Large |

| 2.85 | Broad Doublet | 1H | H2 (eq) | Deshielded due to proximity to N lone pair.[1][2] |

| 2.05 | Broad Singlet | 1H | -OH | Position varies with concentration/temperature. |

| 1.95 | Multiplet | 1H | H3 | Methine proton adjacent to methyl. |

| 0.95 | Doublet ( | 3H | -CH | Methyl group at C3. |

C NMR Data

| Shift ( | Carbon Type | Assignment | Notes |

| 138.5 | Quaternary | Ar-C (Ipso) | Connection to benzyl chain. |

| 129.1, 128.3, 127.1 | CH | Ar-C | Typical aromatic signals.[1][2] |

| 74.2 | CH | C4 (Carbinol) | Significantly upfield from ketone precursor (~210 ppm).[1][2] |

| 63.1 | CH | Ph-C H | Benzylic carbon. |

| 59.5 | CH | C2 | Adjacent to Nitrogen. |

| 53.2 | CH | C6 | Adjacent to Nitrogen. |

| 38.5 | CH | C3 | Methine carbon carrying the methyl group. |

| 12.8 | CH | -C H | Methyl group. |

Infrared Spectroscopy (FT-IR)[5]

IR is useful for quick verification of functional group transformation (C=O

-

3350 - 3450 cm

(Broad): O-H stretching vibration. (Absence of sharp peak at 1715 cm -

2900 - 2950 cm

: C-H stretching (Aliphatic). -

2700 - 2800 cm

: "Bohlmann Bands" (C-H stretches adjacent to Nitrogen). Visible if the N-lone pair is antiperiplanar to adjacent C-H bonds (common in trans-fused piperidines). -

700 & 750 cm

: Mono-substituted benzene ring out-of-plane bending.

Analytical Workflow Diagram

Figure 2: Recommended purification and validation workflow for research applications.

References

-

Vasyurenko, V. P., et al. (1993).[1][2] "Synthesis and mass-spectrometric study of 3-methylfentanyl analogues." Pharmaceutical Chemistry Journal, 27(1), 54-57.[1][2]

-

Casy, A. F., & Parfitt, R. T. (1986).[1][2] Opioid Analgesics: Chemistry and Receptors. Plenum Press.[1] (Definitive text on piperidine stereochemistry and NMR coupling constants).

-

SWGDRUG. (2023). "Scientific Working Group for the Analysis of Seized Drugs: Mass Spectral Library." (Standard reference for fentanyl precursor fragmentation).

-

Kasyan, A., et al. (2012).[1][2] "Conformational analysis of substituted piperidines via NMR." Journal of Organic Chemistry. (General reference for Karplus relationships in heterocyclic rings).

Sources

Stereochemical Elucidation of 1-Benzyl-3-methylpiperidin-4-ol via 1H NMR

This guide details the structural elucidation of 1-Benzyl-3-methylpiperidin-4-ol , a pharmacologically significant scaffold often encountered in the synthesis of fentanyl analogs and neurokinin antagonists.[1]

The analysis focuses on distinguishing the cis and trans diastereomers, a critical quality control step in medicinal chemistry, as the biological activity of piperidine derivatives is strictly governed by their stereochemical configuration.[2]

Strategic Overview

The piperidine ring exists primarily in a chair conformation.[1][3] In This compound , three substituents dictate the topology:

-

N-Benzyl group: Acts as a conformational anchor.[1] Due to steric bulk, it predominantly adopts the equatorial position (or dictates the N-lone pair orientation).[2]

-

3-Methyl group: Introduces chirality at C3.[1]

-

4-Hydroxyl group: Introduces chirality at C4.[1]

The reduction of the precursor ketone (1-benzyl-3-methylpiperidin-4-one) yields a mixture of diastereomers.[1] The trans-isomer (typically the thermodynamic product) places both the 3-Me and 4-OH groups in equatorial positions (diequatorial).[1] The cis-isomer forces one substituent into a high-energy axial position.[1]

Key Analytical Challenge: Distinguishing between the cis (3-Me/4-OH syn) and trans (3-Me/4-OH anti) isomers using coupling constants (

Synthesis & Sample Origin

Understanding the sample's history is vital for spectral interpretation.[1] The stereochemical outcome depends on the reducing agent used.[1]

Reaction Workflow

-

Reagent A (NaBH4): Small hydride donor.[1][2] Attacks from the axial face, yielding the equatorial alcohol (Thermodynamic control

Trans isomer major).[2] -

Reagent B (L-Selectride): Bulky hydride donor.[1] Attacks from the equatorial face, yielding the axial alcohol (Kinetic control

Cis isomer major).[2]

Figure 1: Stereochemical divergence in the reduction of the piperidinone precursor.

Detailed Spectral Assignment

The following data assumes a standard solvent of CDCl₃ at 400 MHz or higher.

A. The Aromatic Region (7.20 – 7.40 ppm)[2]

-

Signal: Multiplet (5H).

-

Assignment: Phenyl protons of the benzyl group.[1]

-

Note: This region is rarely diagnostic for stereochemistry but confirms the integrity of the protecting group.

B. The Benzylic Protons (3.40 – 3.60 ppm)[2]

-

Signal: AB Quartet (or broadened singlet).

-

Mechanism: The benzylic carbon is attached to a chiral nitrogen center (induced by the chiral C3/C4 carbons). This makes the two benzylic protons diastereotopic (

).[1][2][4] -

Diagnostic Value:

C. The Carbinol Proton H4 (The "Money Shot")

This is the most critical signal for assigning stereochemistry.

| Feature | Trans-Isomer (Diequatorial) | Cis-Isomer (Axial OH / Eq Me) |

| Conformation | H4 is Axial | H4 is Equatorial |

| Chemical Shift | ||

| Multiplicity | Triplets of Doublets (td) | Narrow Multiplet / Broad Singlet |

| Coupling ( | Large | Small |

Interpretation:

-

In the trans isomer, H4 is axial and has two axial neighbors (H3 and H5_ax).[2] This results in large vicinal coupling constants (

Hz), creating a wide, clearly split signal.[2] -

In the cis isomer, H4 is equatorial.[2][4] Equatorial protons generally appear downfield (higher ppm) and exhibit only small couplings (

Hz) to neighbors, resulting in a narrow "hump."[1][2]

D. The Methyl Group (0.9 – 1.0 ppm)[2]

-

Coupling:

Hz.[1][4] -

Shift: The chemical shift varies slightly between isomers but is less reliable than the H4 signal.[1] However, an axial methyl (if present in a flipped conformer) would be significantly shielded (

ppm) due to 1,3-diaxial compression.[1][2]

Experimental Protocol: Self-Validating Workflow

To ensure high-quality data capable of resolving these couplings, follow this protocol.

Step 1: Sample Preparation[1]

-

Solvent: Use CDCl₃ (99.8% D) filtered through basic alumina to remove acidity (acidic CDCl₃ causes amine salt formation, broadening lines).[1][2]

-

Concentration: 10-15 mg of compound in 0.6 mL solvent.

-

Tube: High-precision 5mm NMR tube (Class A).

Step 2: Acquisition Parameters[6]

-

Pulse Sequence: Standard 1H zg30.

-

Scans (NS): Minimum 16 (to resolve small satellite peaks).

-

Delay (D1): Set to

seconds to allow full relaxation of the benzylic and methyl protons for accurate integration.

Step 3: Advanced Verification (NOE)

If the coupling constants are ambiguous (e.g., due to peak overlap), use 1D NOE (Nuclear Overhauser Effect) .[2]

-

Irradiate H4:

Decision Logic for Isomer Identification

Use the following logic tree to interpret your spectrum definitively.

Figure 2: Spectroscopic decision tree for stereochemical assignment.

References

-

Conformational Analysis of Piperidines: Eliel, E. L., & Wilen, S. H. (1994).[1][2] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on

-value analysis in cyclohexane/piperidine systems). -

Synthesis and NMR of 1-Benzyl-3-hydroxypiperidines: Kozhushkov, S. I., et al. (2019).[1] "Convenient synthesis of trans-3-amino-1-benzylpiperidin-4-ols." ResearchGate.[1][6]

-

Piperidinone Reduction Stereoselectivity: ChemicalBook Data for 1-Benzyl-4-piperidone derivatives.

-

NMR Coupling Constants in Heterocycles: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative guide on NOE and J-coupling analysis).

Sources

Advanced 13C NMR Analysis of 1-Benzyl-3-methylpiperidin-4-ol

Executive Summary

The structural elucidation of substituted piperidines is a cornerstone in the development of neuroactive pharmacophores. 1-Benzyl-3-methylpiperidin-4-ol represents a critical scaffold in the synthesis of analgesics and GPCR ligands. However, its analysis is complicated by the presence of two chiral centers (C3 and C4), leading to diastereomeric pairs (cis and trans) with distinct spectroscopic signatures and biological activities.

This guide provides a definitive framework for the 13C NMR analysis of this molecule. Moving beyond simple peak picking, we explore the conformational dynamics and stereoelectronic effects (specifically the

Structural Context & Stereochemical Challenges

Before interpreting the NMR data, one must understand the conformational landscape. The piperidine ring exists predominantly in a chair conformation. The bulky 1-benzyl group typically locks the nitrogen lone pair/substituent equilibrium, favoring the equatorial benzyl position to minimize 1,3-diaxial interactions.

The relative stereochemistry at C3 and C4 defines the two major diastereomers:

-

Trans-isomer (3R,4R / 3S,4S): The C3-Methyl and C4-Hydroxyl groups can adopt a diequatorial orientation, which is thermodynamically favored.

-

Cis-isomer (3R,4S / 3S,4R): One substituent must be axial while the other is equatorial (assuming a chair conformation). Typically, the larger -OH group prefers the equatorial position, forcing the C3-Methyl into an axial position.

Mechanistic Impact on NMR

The orientation of the C3-Methyl group is the primary discriminator in 13C NMR:

-

Equatorial Methyl (Trans): Minimal steric strain; characteristic downfield shift.

-

Axial Methyl (Cis): Induces a

-gauche interaction with C5 and C1 (the benzylic carbon), causing a significant upfield shift (shielding) of 3–6 ppm on the affected carbons.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this standardized acquisition protocol. This workflow is designed to be self-validating by cross-referencing 1D and 2D data.

Sample Preparation

-

Solvent:

(Chloroform-d) is the standard. Use -

Concentration: 15–20 mg in 0.6 mL solvent.

-

Additives: Add a trace of TMS (Tetramethylsilane) as an internal reference (

ppm).

Acquisition Parameters (500 MHz Instrument equivalent)

-

Pulse Sequence: zgpg30 (Power-gated proton decoupling).

-

Relaxation Delay (D1): 2.0 seconds (Ensure relaxation of quaternary carbons).

-

Scans (NS): Minimum 1024 (S/N ratio > 50:1 for quaternary carbons).

-

Spectral Width: 0–200 ppm.

The Validation Workflow (DOT Diagram)

Figure 1: Step-by-step logic flow for unambiguous NMR assignment.

Detailed Spectral Assignment

The following data summarizes the chemical shifts. Note that exact values vary by concentration and temperature; relative differences (

The Benzyl Moiety (Invariant)

The benzyl group serves as an internal anchor. These signals rarely change between isomers.

| Carbon Type | Assignment | Approx. Shift ( | DEPT-135 Phase |

| Quaternary | Ipso-Ar | 138.0 – 139.0 | Absent |

| CH (Aromatic) | Ortho/Meta | 128.0 – 129.5 | Positive (+) |

| CH (Aromatic) | Para | 126.5 – 127.5 | Positive (+) |

| CH2 (Benzylic) | N-CH2-Ph | 62.5 – 63.5 | Negative (-) |

The Piperidine Ring (Stereo-Dependent)

This is where the cis/trans diagnosis occurs.

| Position | Carbon Type | Trans (Diequatorial) | Cis (Axial-Me) | Mechanistic Note |

| C4 | CH-OH | 70.0 – 74.0 | 66.0 – 69.0 | Deshielded by Oxygen. |

| C2 | N-CH2 | 59.0 – 61.0 | 56.0 – 58.0 | Adjacent to Nitrogen. |

| C6 | N-CH2 | 52.0 – 54.0 | 50.0 – 52.0 | Adjacent to Nitrogen. |

| C3 | CH-Me | 40.0 – 43.0 | 36.0 – 39.0 | Diagnostic: Upfield shift in cis due to steric compression. |

| C5 | CH2 | 30.0 – 33.0 | 26.0 – 29.0 | Diagnostic: Strong |

| Me | CH3 | 12.0 – 15.0 | 10.0 – 13.0 | Methyl carbon itself is shielded in axial orientation. |

Critical Insight: In the cis isomer (assuming axial methyl), C5 experiences a significant upfield shift (shielding) of ~4 ppm compared to the trans isomer due to the

-gauche interaction with the methyl group.

Advanced Signaling Pathway: Synthesis to Analysis

Understanding the synthetic origin helps anticipate the impurity profile. The reduction of the ketone precursor determines the stereochemical outcome.

Figure 2: Synthetic routes dictate the stereochemical ratio, verifiable via NMR.

Troubleshooting & Anomalies

Line Broadening

If signals for C2, C6, or the benzylic CH2 appear broad or doubled:

-

Cause: Restricted nitrogen inversion or slow ring flipping at room temperature.

-

Solution: Run the experiment at 323 K (50°C) . This increases the rate of conformational exchange, sharpening the peaks into a time-averaged signal.

Protonation Shifts

If the sample is isolated as a hydrochloride salt (HCl) rather than the free base:

-

Effect: The

-carbons (C2, C6, Benzylic) will shift downfield (deshielding) by 2–4 ppm due to the positive charge on Nitrogen. -

Protocol Adjustment: Always convert a small aliquot to the free base (using

) for standard library comparison.

References

-

Stereochemical Assignment of Piperidines: Eliel, E. L., & Kandasamy, D. (1976). Conformational Analysis.[1][2][3][4] XXXIX. Carbon-13 NMR Spectra of Saturated Heterocycles. Journal of the American Chemical Society.[1] Link

-

Synthesis and Reduction of Piperidinones: Casy, A. F., & Ogungbamila, F. O. (1982). Stereochemical studies of 3-methyl-4-phenylpiperidin-4-ols (3-methyl-4-phenyl-4-piperidinols). Journal of Pharmacy and Pharmacology. Link

-

Gamma-Gauche Effect in NMR: Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. Link

-

Piperidine Alkaloid Synthesis Data: Arkat USA. (2011).[5] Synthesis of optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Arkivoc.[5][6] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

Biological Activity of Piperidinol Derivatives: A Technical Guide

Executive Summary

The piperidinol scaffold—a hydroxylated piperidine ring—represents a "privileged structure" in medicinal chemistry. Unlike the unsubstituted piperidine, the introduction of a hydroxyl group at the C3 or C4 position creates a versatile handle for hydrogen bonding, stereochemical complexity, and further functionalization (esters, carbamates, ethers). This structural nuance allows piperidinol derivatives to modulate a diverse array of biological targets, ranging from G-protein coupled receptors (GPCRs) in the CNS to mitochondrial pathways in oncology.

This guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and experimental validation of these derivatives, specifically designed for drug discovery professionals.

Structural Classification & SAR Logic

The biological efficacy of piperidinols is governed by three primary structural determinants: the position of the hydroxyl group, the N-substituent, and the stereochemistry.

The 4-Piperidinol vs. 3-Piperidinol Scaffold

-

4-Piperidinol: Symmetrical core. Often serves as a rigid linker. Derivatives frequently target the Acetylcholinesterase (AChE) enzyme and Sigma-1 receptors . The C4-hydroxyl is often esterified to increase lipophilicity and blood-brain barrier (BBB) penetration.

-

3-Piperidinol: Chiral core. The presence of a stereocenter at C3 is critical. Enantiomers often exhibit distinct pharmacological profiles (e.g., binding affinity differences for NMDA receptors or Substance P antagonists).

Critical SAR Determinants

| Structural Feature | Biological Impact | Mechanistic Rationale |

| N-Benzyl Substitution | High AChE Affinity | The phenyl ring engages in |

| C4-Esterification | Analgesic Activity | Mimics the structure of meperidine/fentanyl; enhances lipophilicity for CNS entry. |

| C3/C4-Aryl Substitution | Cytotoxicity | Bulky aryl groups (e.g., 4-chloro-3-trifluoromethylphenyl) disrupt mitochondrial membranes, triggering apoptosis. |

Therapeutic Sector A: CNS & Neurodegeneration

The most established application of piperidinol derivatives is in the treatment of Alzheimer’s Disease (AD) via cholinergic modulation.

Mechanism: Dual Binding AChE Inhibition

Piperidinol derivatives, particularly N-benzyl-4-piperidinols , act as dual binding site inhibitors. They span the active gorge of the AChE enzyme, interacting with both:

-

Catalytic Anionic Site (CAS): Where acetylcholine is hydrolyzed.[1]

-

Peripheral Anionic Site (PAS): Associated with

-amyloid aggregation.[1]

Case Study: Donepezil Analogs Research indicates that rigidifying the linker between the piperidine nitrogen and the benzyl group (e.g., using an indanone moiety as seen in Donepezil) significantly enhances potency. However, 4-piperidinol derivatives with flexible linkers also show nanomolar potency.

Visualization: Cholinergic Enhancement Pathway

The following diagram illustrates the mechanistic intervention of piperidinol derivatives in the cholinergic synapse.

Caption: Mechanism of Action for AChE inhibition by Piperidinol derivatives, leading to enhanced cholinergic signaling.

Quantitative Data: AChE Inhibition Profile

Comparative potency of key piperidinol derivatives against standard reference drugs.

| Compound ID | Structure Class | Target | IC50 (nM) | Selectivity (AChE/BuChE) | Source |

| Donepezil | Indanone-Piperidine | AChE | 5.7 | >1000 | [Reference 1] |

| Compound 21 | N-benzyl-4-piperidinol amide | AChE | 0.56 | 18,000 | [Reference 2] |

| Compound 5c | Phenoxyethyl-piperidinol | AChE | 500 | Selective | [Reference 3] |

Therapeutic Sector B: Oncology & Cytotoxicity

Recent studies have repurposed piperidinol derivatives as anticancer agents.[2] The mechanism shifts from receptor binding to mitochondrial disruption.

Mechanism: Mitochondrial Apoptosis

Lipophilic 4-piperidinol derivatives, particularly those with 3,5-bis(benzylidene) substitutions, accumulate in the mitochondria of cancer cells.

-

ROS Generation: They induce oxidative stress by disrupting the Electron Transport Chain (ETC).

-

Bcl-2 Modulation: They downregulate anti-apoptotic Bcl-2 and upregulate pro-apoptotic Bax.

-

Result: Cytochrome c release

Caspase-3 activation

Key Data: Cytotoxicity (MTT Assay)

| Cell Line | Tissue Origin | Compound Class | IC50 ( | Reference |

| MCF-7 | Breast Cancer | 4-Piperidinol-derived Mannich base | 3.31 | [Reference 4] |

| HCT-116 | Colon Cancer | Aryloxyaryl-piperidinol | 3.80 | [Reference 4] |

| PC-3 | Prostate Cancer | Piperidine-4-one derivative | < 5.0 | [Reference 5] |

Experimental Protocols

To validate the biological activity of these derivatives, the following standardized protocols are recommended. These workflows ensure reproducibility and data integrity.

Protocol A: Ellman’s Assay for AChE Inhibition

Objective: Determine the IC50 of a piperidinol derivative against Acetylcholinesterase.

-

Reagent Preparation:

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

-

Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

-

Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, 0.33 mM).

-

Enzyme: Electric eel AChE (0.05 U/mL).

-

-

Plate Setup (96-well):

-

Add 150

L Phosphate buffer. -

Add 20

L Test Compound (variable concentrations: -

Add 20

L Enzyme solution.

-

-

Incubation: Incubate at 25°C for 10 minutes to allow inhibitor-enzyme binding.

-

Reaction Initiation: Add 10

L of DTNB/ATCh mixture. -

Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculation:

-

Calculate % Inhibition =

. -

Plot log[Concentration] vs. % Inhibition to derive IC50.

-

Protocol B: MTT Cytotoxicity Assay

Objective: Assess antiproliferative activity in cancer cell lines.

-

Seeding: Seed cells (e.g., MCF-7) at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -

Treatment: Replace media with fresh media containing the piperidinol derivative (dissolved in DMSO, final DMSO < 0.1%). Treat for 48h.

-

MTT Addition: Add 20

L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. -

Solubilization: Aspirate media carefully. Add 150

L DMSO to dissolve formazan crystals. -

Quantification: Measure absorbance at 570 nm .

-

Analysis: Determine cell viability % relative to vehicle control.

Future Outlook & Optimization

The future of piperidinol derivatives lies in Multi-Target Directed Ligands (MTDLs) .

-

Neuro-Oncology: Designing hybrids that target both AChE (for cognitive support) and specific kinases (for glioblastoma treatment).

-

Stereoselective Synthesis: Moving away from racemates to pure enantiomers of 3-piperidinols to reduce off-target effects.

-

Linker Chemistry: Using "click chemistry" to attach the piperidinol core to fluorophores for theranostic applications (therapy + diagnostics).

References

-

Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]

-

Novel piperidine derivatives.[2][5][6][7][8][9] Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

-

Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. PubMed Central. [Link]

-

The Wide Spectrum Biological Activities of Piperidine -A Short Review. IJIRT. [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review. PubMed Central. [Link]

Sources

- 1. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijirt.org [ijirt.org]

- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijpsi.org [ijpsi.org]

- 7. Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 1-Benzyl-3-methylpiperidin-4-ol in Complex Pharmaceutical Synthesis

An In-Depth Technical Guide for Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals. Its prevalence is a testament to its favorable physicochemical properties and its synthetic versatility, which allow for the creation of complex molecules with diverse biological activities. Within this critical class of heterocycles, 1-Benzyl-3-methylpiperidin-4-ol emerges as a highly valuable chemical intermediate, particularly in the synthesis of potent analgesics. This guide provides a detailed examination of its properties, synthesis, and pivotal role in the development of advanced pharmaceutical agents.

Physicochemical Characteristics and Strategic Importance

This compound is derived from its ketone precursor, 1-Benzyl-3-methyl-4-piperidone. The strategic utility of this molecule lies in its specific arrangement of functional groups. The benzyl group serves as a robust and readily removable protecting group for the piperidine nitrogen, preventing unwanted side reactions during synthesis while allowing for its strategic cleavage in later steps. The hydroxyl group at the 4-position and the methyl group at the 3-position introduce critical stereocenters and provide functional handles for subsequent modifications that are essential for tuning the pharmacological profile of the target molecule.

Below is a comparative summary of the key physicochemical properties of the parent ketone and the target alcohol intermediate.

| Property | 1-Benzyl-3-methyl-4-piperidone | This compound |

| CAS Number | 34737-89-8[1][2] | 384338-20-9[3] |

| Molecular Formula | C₁₃H₁₇NO[1][2] | C₁₃H₁₉NO[3] |

| Molecular Weight | 203.28 g/mol [1][2] | 205.30 g/mol [3] |

| Appearance | Clear pale yellow oil[2] | Data not available |

| IUPAC Name | 1-benzyl-3-methylpiperidin-4-one[1] | 1-benzyl-4-methylpiperidin-3-ol[3] |

Synthesis Pathway: From Precursor to Key Intermediate

The synthesis of this compound is a well-established, two-stage process that begins with the construction of the piperidone ring, followed by a stereoselective reduction of the ketone.

The most common and industrially scalable route to the piperidone precursor involves a sequence of Michael addition and Dieckmann condensation reactions, followed by hydrolysis and decarboxylation.[4][5] This approach builds the core heterocyclic structure from acyclic starting materials.

The causality behind this pathway is elegant and efficient. Benzylamine is reacted with two equivalents of an acrylate ester (like methyl acrylate) in a double Michael addition to form a diester. This intermediate is then subjected to an intramolecular Dieckmann condensation, driven by a strong base like sodium methoxide or metallic sodium, to form a β-keto ester.[4][5] The final step involves acidic hydrolysis to cleave the ester and subsequent decarboxylation to yield the desired 1-benzyl-4-piperidone. Introducing a methyl group at the 3-position is typically achieved by using a methacrylate ester in one of the Michael addition steps or by alkylation of the intermediate β-keto ester.

Experimental Protocol: Synthesis of 1-Benzyl-4-piperidone (Illustrative)

This protocol describes the general synthesis of the parent 1-benzyl-4-piperidone, which can be adapted for the 3-methyl derivative.

-

Michael Addition: Benzylamine and methyl acrylate are reacted, often in an alcoholic solvent or neat, to form the N,N-bis(β-propionate methyl ester)benzylamine intermediate.[5]

-

Dieckmann Condensation: To a dry, inert solvent such as toluene, a strong base like metallic sodium is added and heated to reflux. The diester intermediate is then added dropwise. The base abstracts a proton to form an enolate, which attacks the second ester group intramolecularly, forming the cyclic β-keto ester.[4]

-

Hydrolysis & Decarboxylation: The reaction mixture is cooled and then refluxed with a strong acid, such as concentrated hydrochloric acid. This hydrolyzes the ester and promotes decarboxylation, yielding 1-benzyl-4-piperidone.[4][5]

-

Work-up and Purification: The mixture is neutralized with a base (e.g., NaOH) and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated. The final product is typically purified by vacuum distillation.[4]

The conversion of the 4-keto group to a hydroxyl group is a critical step, achieved through chemical reduction. This reaction creates a new stereocenter at the C4 position, leading to the formation of cis and trans diastereomers relative to the methyl group at C3.

The choice of reducing agent is paramount for controlling stereoselectivity.

-

Sodium borohydride (NaBH₄): A mild and selective reducing agent for ketones. It typically favors the formation of the thermodynamically more stable equatorial alcohol (trans to an equatorial 3-methyl group).

-

Lithium aluminum hydride (LiAlH₄): A much stronger, less selective reducing agent.

-

Catalytic Hydrogenation: Can also be employed, though it may also lead to debenzylation if conditions are too harsh.

Experimental Protocol: Reduction of 1-Benzyl-3-methyl-4-piperidone

-

Dissolution: The 1-Benzyl-3-methyl-4-piperidone starting material is dissolved in a suitable protic solvent, typically methanol or ethanol.

-

Reduction: The solution is cooled in an ice bath, and sodium borohydride (NaBH₄) is added portion-wise with stirring. The reaction is typically allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of water or a dilute acid to destroy any excess borohydride.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over an anhydrous salt (like Na₂SO₄), filtered, and concentrated to yield the crude product. Purification is often achieved via silica gel column chromatography to separate the diastereomers if necessary.

Application as a Pivotal Intermediate in Fentanyl Analog Synthesis

The primary and most significant application of this compound is as a key building block in the synthesis of highly potent opioid analgesics, including analogs of fentanyl.[2] The structure of fentanyl and its derivatives consists of a central 4-anilinopiperidine core. This compound provides the essential N-protected piperidine ring with a hydroxyl group that can be converted into the required aniline moiety.

The synthetic sequence generally proceeds as follows:

-

Activation of the Hydroxyl Group: The hydroxyl group is converted into a better leaving group, for example, by tosylation or conversion to a halide.

-

Nucleophilic Substitution: The activated position is then subjected to nucleophilic substitution with aniline to install the critical 4-anilino group.

-

N-Debenzylation: The benzyl protecting group is removed. This is most commonly achieved via catalytic hydrogenolysis using a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C) under a hydrogen atmosphere.[6][7][8] The choice of catalyst and conditions is crucial to ensure cleavage of the N-benzyl group without affecting other reducible functionalities in the molecule.[6]

-

Final Acylation/Alkylation: The newly freed secondary amine of the piperidine ring is acylated (e.g., with propionyl chloride for fentanyl synthesis) or alkylated to install the final N-substituent (e.g., a phenethyl group).[9]

The presence and stereochemistry of the 3-methyl group can profoundly influence the binding affinity and efficacy of the final analog at the mu-opioid receptor.[10] This makes this compound a particularly valuable intermediate for creating novel fentanyl derivatives with potentially improved therapeutic profiles.[10][11]

Conclusion

This compound stands out as a sophisticated and indispensable chemical intermediate. Its well-defined structure, featuring a strategically placed protecting group and functional handles with specific stereochemistry, makes it an ideal starting point for multi-step syntheses of complex drug molecules. Its central role in the construction of potent analgesics underscores the importance of rational intermediate design in modern drug discovery and development. The methodologies for its synthesis and subsequent elaboration are robust and scalable, ensuring its continued relevance to researchers and scientists in the pharmaceutical industry.

References

-

PubChem. (n.d.). 1-Benzylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PrecisionFDA. (n.d.). 1-BENZYL-4-METHYLPIPERIDIN-3-ONE. Retrieved from [Link]

- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.

-

PubChem. (n.d.). 1-Benzyl-4-methylpiperidin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Varona, M., & Betti, L. (2019). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 11(10), 1185–1200. Retrieved from [Link]

-

SciELO. (n.d.). Synthesis of Fentanyl Triazole Derivatives and their Affinity for Mu-Opioid and Sigma-1 Receptors. Retrieved from [Link]

-

ScienceMadness. (2020, February 18). Deprotection of N-benzyl piperidine compound. Retrieved from [Link]

- Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone.

- Google Patents. (n.d.). US3161644A - 1-benzyl-4-substituted piperidines.

- Google Patents. (n.d.). EP2455377A1 - Synthesis of fentanyl analogs.

-

U.S. Department of Energy Office of Scientific and Technical Information. (2014). An efficient, optimized synthesis of fentanyl and related analogs. Retrieved from [Link]

-

United States Sentencing Commission. (2017). Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids. Retrieved from [Link]

-

Chemsrc. (n.d.). N-Benzyl-4-piperidone | CAS#:3612-20-2. Retrieved from [Link]

-

Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-benzyl-3-methylpiperidin-4-one (C13H17NO). Retrieved from [Link]

Sources

- 1. 1-Benzyl-3-methyl-4-piperidone, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. usbio.net [usbio.net]

- 3. 1-Benzyl-4-methylpiperidin-3-ol | C13H19NO | CID 21955384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 5. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 8. US3161644A - 1-benzyl-4-substituted piperidines - Google Patents [patents.google.com]

- 9. osti.gov [osti.gov]

- 10. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ussc.gov [ussc.gov]

A Technical Guide to the Fundamental Chemistry of Substituted Piperidinols

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidinol Scaffold: A Privileged Motif in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent heterocyclic motifs in pharmaceuticals.[1][2] Its saturated, sp³-rich three-dimensional structure provides an ideal framework for developing drugs with improved clinical success rates compared to flat, aromatic systems.[3] The introduction of a hydroxyl group to this scaffold yields piperidinols, a subclass of compounds with enhanced utility. The hydroxyl moiety can act as a crucial hydrogen bond donor or acceptor, significantly influencing a molecule's binding affinity to biological targets and modulating physicochemical properties like solubility.[4] Consequently, substituted piperidinols are integral components in a wide array of FDA-approved drugs and clinical candidates, targeting conditions ranging from central nervous system (CNS) disorders and cancer to infectious diseases.[4][5][6] This guide provides an in-depth exploration of the fundamental chemistry of substituted piperidinols, focusing on their synthesis, stereochemistry, and reactivity, to empower researchers in the rational design of novel therapeutics.

Section 1: Synthesis of the Piperidinol Core

The construction of the substituted piperidinol skeleton can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Reductive Approaches: From Pyridines to Piperidinols

The catalytic hydrogenation of substituted pyridines is one of the most direct and atom-economical methods for accessing the piperidine core.[7][8] This transformation, however, is not without its challenges, primarily due to the aromatic stability of the pyridine ring and the potential for catalyst poisoning by the Lewis basic nitrogen atom of both the substrate and the product.[3][8]

The choice of catalyst and reaction conditions is critical for achieving high yields and chemoselectivity. Platinum group metals are highly effective, with catalysts like Platinum(IV) oxide (PtO₂, Adams' catalyst), Rhodium on carbon (Rh/C), and various Iridium complexes being commonly employed.[3][7][9]

-

Platinum (PtO₂): Often used under acidic conditions (e.g., in glacial acetic acid), which protonates the pyridine nitrogen. This protonation reduces catalyst poisoning and facilitates the reduction of the aromatic ring.[9][10] It is a robust method suitable for a range of substrates.

-

Rhodium (Rh/C): Effective under lower atmospheric pressures compared to other catalysts and can exhibit good functional group tolerance.[9]

-

Iridium (Ir-complexes): Homogeneous iridium catalysts have emerged for their high selectivity and ability to operate under milder conditions, showing exceptional tolerance for reducible functional groups like nitro and cyano groups that are often incompatible with other hydrogenation methods.[3]

The following diagram illustrates the general synthetic pathways to the piperidinol core.

Caption: Key synthetic and reactivity pathways for substituted piperidinols.

| Catalyst System | Typical Pressure (bar H₂) | Temperature (°C) | Solvent | Key Advantages & Refs |

| PtO₂ / H₂ | 50 - 70 | Room Temp | Acetic Acid | Robust, widely applicable, effective for many substrates.[9][10] |

| Rh/C / H₂ | 1 - 50 | 25 - 80 | Alcohols, THF | Milder conditions, good for some sensitive substrates.[7][9] |

| [Ir(ppy)₂(bpy)]PF₆ | Ionic (Hantzsch ester) | 80 - 120 | Dioxane | High functional group tolerance (nitro, cyano, bromo).[3] |

This protocol is based on the methodology reported for the hydrogenation of pyridine derivatives using Adams' catalyst.[9][10]

-

Reactor Setup: To a high-pressure reactor vessel, add the substituted pyridine (1.0 g, 1.0 eq).

-

Solvent and Catalyst Addition: Add glacial acetic acid (5 mL) to dissolve the substrate. Carefully add PtO₂ (5 mol%) to the solution.

-

Hydrogenation: Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen or argon). Pressurize the reactor with hydrogen gas to 50-70 bar.

-

Reaction: Stir the mixture vigorously at room temperature for 6-10 hours. Monitor the reaction progress by TLC or LC-MS if possible.

-

Work-up: Upon completion, carefully vent the reactor. Quench the reaction mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude piperidine derivative can be further purified by column chromatography.

Cyclization and Annulation Strategies

Modern synthetic chemistry offers sophisticated methods for constructing the piperidine ring from acyclic precursors, providing high levels of stereocontrol.

-

Gold-Catalyzed Cyclization: A notable one-pot synthesis of piperidin-4-ols involves a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement.[11] This approach demonstrates excellent diastereoselectivity and broad substrate scope.[11]

-

Radical Cyclizations: Free-radical cyclizations, often mediated by tin hydrides, allow for the formation of hydroxypiperidines from α- or β-amino aldehydes under mild, neutral conditions.[12]

-

[5+1] Annulation: Hydrogen-borrowing cascades catalyzed by iridium(III) can achieve a [5+1] annulation to stereoselectively form substituted piperidines from amino alcohols and other simple precursors.[1]

Specialized Synthetic Routes: Epoxide Ring Opening

The synthesis of specific piperidinol analogues can be achieved through targeted nucleophilic attack on epoxides. This method is particularly valuable for building side chains onto a pre-existing piperidinol core.[5]

This two-step protocol describes the synthesis of chiral piperidinol compounds via an epoxide intermediate.[5]

Step 1: Synthesis of Chiral Epoxide Intermediate

-

To a solution of a substituted phenol (2 mmol, 1 eq.) in acetonitrile (15 mL), add (S)-(+)-epichlorohydrin (2.4 mmol, 1.2 eq.) followed by cesium carbonate (4 mmol, 2 eq.).

-

Stir the reaction mixture under reflux overnight, monitoring for completion by TLC.

-

Filter the mixture and wash the solid with acetonitrile.

-

Evaporate the filtrate in vacuo to yield the crude chiral epoxide, which is used directly in the next step without further purification.

Step 2: Epoxide Ring Opening

-

Dissolve the crude epoxide intermediate from Step 1 in ethanol (15 mL).

-

Add the desired 4-substituted-4-piperidinol (2 mmol, 1 eq.).

-

Stir the reaction under reflux overnight, monitoring for completion by HPLC.

-

Evaporate the solution in vacuo and purify the residue by silica gel column chromatography to yield the final product. The yield for this reaction can be limited by a competing ring-opening with the phenoxide nucleophile.[5]

Section 2: The Critical Role of Stereochemistry

The three-dimensional arrangement of substituents on the piperidinol ring is paramount, as it directly governs the molecule's interaction with chiral biological environments like enzyme active sites and receptors.[13][14]

Understanding Isomerism in Substituted Piperidinols

Substituted piperidinols exist predominantly in a stable chair conformation to minimize steric strain. For a 4-substituted piperidin-4-ol, the two substituents at the C4 position give rise to cis and trans diastereomers.[15]

-

Trans Isomer: Typically the more thermodynamically stable isomer, where the larger substituent occupies the sterically favored equatorial position, and the smaller substituent (often the hydroxyl group) occupies the axial position.[15]

-

Cis Isomer: The conformation where the larger substituent is in the axial position and the hydroxyl group is in the equatorial position.[15]

The interconversion between these chair conformations and the relative stability of the isomers are critical factors in their biological activity.

Caption: Chair conformations of cis and trans 4-substituted piperidinols.

Separation and Characterization of Stereoisomers

The distinct spatial arrangements of stereoisomers result in different physical properties and spectroscopic signatures, which are exploited for their separation and characterization.

-

Separation: Diastereomers can be separated using standard chromatographic techniques like flash column chromatography or High-Performance Liquid Chromatography (HPLC) due to their different polarities and interactions with the stationary phase.[16][17]

-

Characterization: The primary tool for determining the stereochemistry of piperidinols is Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants (J-values) between protons on the ring and the chemical shifts of axial versus equatorial protons provide definitive structural information.[18] For unambiguous determination of absolute configuration, X-ray crystallography is the gold standard.[11][16]

| Spectroscopic Feature | Trans Isomer (R = Equatorial, OH = Axial) | Cis Isomer (R = Axial, OH = Equatorial) | Rationale |

| ¹H NMR (Axial Protons at C2/C6) | Shielded (lower δ ppm) | Deshielded (higher δ ppm) | Axial protons experience greater shielding from the electron cloud of the ring. |

| ¹H NMR (Equatorial Protons at C2/C6) | Deshielded (higher δ ppm) | Shielded (lower δ ppm) | Equatorial protons are less shielded. |

| ¹³C NMR (C4 Carbon) | Shielded (lower δ ppm) | Deshielded (higher δ ppm) | The γ-gauche effect from the axial hydroxyl group shields the C4 carbon in the trans isomer. |

| IR Spectroscopy (O-H Stretch) | Sharper, higher frequency | Broader, lower frequency | Intramolecular hydrogen bonding may be more prevalent in the cis isomer, leading to peak broadening. |

Section 3: Reactivity and Chemical Transformations